1-(4-fluorobenzoyl)-1H-imidazole
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Overview
Description
1-(4-fluorobenzoyl)-1H-imidazole is an organic compound that features a fluorobenzoyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-fluorobenzoyl)-1H-imidazole can be synthesized through a multi-step process. One common method involves the acylation of imidazole with 4-fluorobenzoyl chloride. The reaction typically proceeds under basic conditions, using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
Imidazole+4-fluorobenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzoyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzoyl group can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The imidazole ring can participate in reactions with electrophiles, leading to substitution at the nitrogen atoms.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, typically under basic conditions.
Electrophilic aromatic substitution: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products include substituted imidazoles with various functional groups replacing the fluorine atom.
Electrophilic aromatic substitution: Products include imidazole derivatives with electrophilic groups attached to the ring.
Reduction: The major product is 1-(4-fluorobenzyl)-1H-imidazole.
Scientific Research Applications
1-(4-fluorobenzoyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study biological processes involving imidazole-containing enzymes or receptors.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity through interactions with hydrophobic pockets in the target protein. The imidazole ring can participate in hydrogen bonding and other interactions that stabilize the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with a fluorine atom attached to a benzene ring.
4-fluorobenzoyl chloride: A precursor used in the synthesis of 1-(4-fluorobenzoyl)-1H-imidazole.
1H-imidazole: The parent imidazole compound without the fluorobenzoyl group.
Uniqueness
This compound is unique due to the presence of both the fluorobenzoyl group and the imidazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-fluorophenyl)-imidazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-1-8(2-4-9)10(14)13-6-5-12-7-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGSBDYTNHSOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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